4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC17683966
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine -](/images/structure/VC17683966.png)
Specification
Molecular Formula | C8H8ClN3 |
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Molecular Weight | 181.62 g/mol |
IUPAC Name | 4-chloro-2-ethylpyrazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C8H8ClN3/c1-2-6-5-7-8(9)10-3-4-12(7)11-6/h3-5H,2H2,1H3 |
Standard InChI Key | LYZOHBRNJHARQU-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN2C=CN=C(C2=C1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine is a bicyclic aromatic compound with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.62 g/mol . Its structure consists of a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and an ethyl group at position 2 (Figure 1).
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS Number | 1388047-49-1 / 1314920-11-0 | |
Molecular Formula | C₈H₈ClN₃ | |
SMILES Notation | CCc1nnc2c(Cl)ncc-2c1 | Inferred |
Exact Mass | 181.0375 g/mol | Calculated |
Note: Discrepancies exist in CAS registry numbers between sources, necessitating verification with suppliers .
Structural Characterization
The compound’s bicyclic framework combines a five-membered pyrazole ring fused with a six-membered pyrazine ring. The chlorine atom at position 4 introduces electronic withdrawal effects, while the ethyl group at position 2 contributes steric bulk and lipophilicity. X-ray crystallography data are unavailable, but analogous pyrazolo[1,5-a]pyrazines exhibit planar geometries with delocalized π-electron systems .
Physicochemical Properties
Stability and Solubility
The compound’s stability under ambient conditions is inferred from its storage guidelines (-20°C long-term) . Limited solubility data exist, but the ethyl group enhances lipophilicity compared to non-alkylated analogs, suggesting preferential solubility in dichloromethane or THF.
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Purity | ≥95% | |
Storage Conditions | -20°C, desiccated | |
Hazard Classification | Non-hazardous (DOT/IATA) |
Applications and Research Significance
Pharmaceutical Intermediates
Pyrazolo[1,5-a]pyrazines are privileged scaffolds in drug discovery due to their bioisosteric resemblance to purines. The chloro and ethyl substituents in this compound make it a candidate for:
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Kinase Inhibitors: Chlorine enhances binding to ATP pockets, while ethyl groups modulate pharmacokinetics .
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Antimicrobial Agents: Halogenated heterocycles exhibit broad-spectrum activity against resistant pathogens .
Material Science Applications
Its rigid aromatic structure and halogen content suggest utility in:
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Organic Semiconductors: As electron-deficient moieties in π-conjugated polymers .
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Ligands in Catalysis: Chelating metal centers in cross-coupling reactions .
Comparison with Related Pyrazolo[1,5-a]pyrazine Derivatives
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
This analog (CAS 89740467) features a methyl group and ester moiety, enhancing solubility and reactivity for further derivatization .
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine
The trifluoromethyl group (CAS 877402-79-4) increases electronegativity, making it suitable for agrochemical applications .
Table 3: Structural and Functional Comparison
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